s-Benzyl o-phenyl carbonodithioate

Description

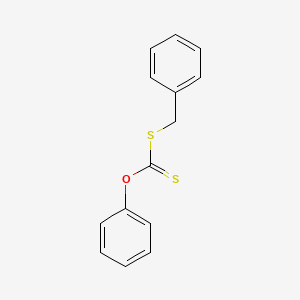

S-Benzyl O-phenyl carbonodithioate (CAS 27249-90-7), also known as benzyl benzodithioate or benzenecarbodithioic acid S-benzyl ester, is a dithiocarboxylate ester with the molecular formula C₁₄H₁₂S₂ and a molecular weight of 244.38 g/mol . Its structure consists of a dithiocarboxylate group (-CSS⁻) where the sulfur atom is bonded to a benzyl group (S-benzyl), and the oxygen atom is bonded to a phenyl group (O-phenyl). Key physical properties include:

- Melting point: 55°C

- Boiling point: 373°C

- Density: 1.200 g/cm³

- Refractive index: 1.696

- Flash point: 179°C

This compound is widely utilized as a reversible addition-fragmentation chain-transfer (RAFT) agent in polymer chemistry due to its ability to control radical polymerization processes .

Properties

CAS No. |

24472-74-0 |

|---|---|

Molecular Formula |

C14H12OS2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

O-phenyl benzylsulfanylmethanethioate |

InChI |

InChI=1S/C14H12OS2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

DKKUKDFFFUHZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)OC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

s-Benzyl o-phenyl carbonodithioate and related dithiocarbamate compounds have shown promising anticancer properties. Dithiocarbamates can inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of DNA synthesis. For instance, studies have demonstrated that certain dithiocarbamate derivatives exhibit significant cytotoxic effects against human lung adenocarcinoma cells (A549) and glioma cells (C6) .

Table 1: Anticancer Activity of Dithiocarbamate Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Induces apoptosis, inhibits DNA synthesis |

| Pyrrolidine dithiocarbamate | C6 | 10 | Reactive oxygen species generation |

| Ziram | NIH/3T3 | 12 | Inhibition of cholinesterase |

1.2 Antimicrobial Properties

Dithiocarbamates have also been explored for their antimicrobial activity. They can disrupt microbial cell membranes and inhibit vital enzymatic functions. For example, some derivatives have been effective against resistant strains of bacteria and fungi .

Industrial Applications

2.1 Polymer Chemistry

this compound is utilized in polymerization processes, particularly in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. The compound serves as a chain transfer agent in radical polymerizations, leading to well-defined polymer architectures .

Table 2: Polymerization Applications of Dithiocarbamate Compounds

| Application Area | Polymer Type | Role of this compound |

|---|---|---|

| Radical Polymerization | Poly(methyl methacrylate) | Chain transfer agent |

| Copolymer Synthesis | Star block copolymers | Enhances encapsulation properties |

| Thermoplastic Elastomers | Thermoplastic polyurethanes | Improves mechanical properties |

Agricultural Applications

Dithiocarbamates, including this compound, are employed as fungicides and herbicides in agriculture. They act by inhibiting key metabolic processes in target organisms, providing effective control over plant pathogens .

Table 3: Agricultural Uses of Dithiocarbamate Compounds

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Fungicide | Various fungi | Inhibition of enzyme activity |

| Herbicide | Broadleaf weeds | Disruption of photosynthesis |

Case Studies

4.1 Case Study on Anticancer Activity

A study investigated the effects of this compound on A549 cells, revealing that treatment with this compound resulted in a significant decrease in cell viability, attributed to its ability to induce apoptosis through reactive oxygen species generation .

4.2 Case Study on Polymer Applications

Research has shown that incorporating this compound into poly(methyl methacrylate) formulations enhances mechanical properties while maintaining thermal stability, making it suitable for applications in coatings and adhesives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes critical data for S-benzyl O-phenyl carbonodithioate and its analogues:

Key Observations:

Substituent Effects: The O-phenyl substituent in this compound contributes to its higher melting point (55°C) compared to analogues with smaller O-alkyl groups (e.g., O-ethyl), which are typically liquids at room temperature. The phenyl group enhances crystallinity due to aromatic stacking interactions . The bulky O-(3-methylbutan-2-yl) group in XA3 reduces steric hindrance during synthesis, enabling a high yield (77%) in xanthate-mediated reactions .

Reactivity and Applications: this compound’s dual aromatic groups stabilize the dithiocarboxylate moiety, making it effective in RAFT polymerization for producing polymers with controlled molecular weights . S-Benzyl O-ethyl carbonodithioate (CAS 2943-26-2) is a simpler analogue used as an intermediate in organic synthesis, though its applications are less specialized compared to the phenyl derivative . XA3 demonstrates utility in synthesizing γ-thiolactones, highlighting the role of O-alkyl substituents in modulating reaction pathways .

Comparative Stability

- Thermal Stability: The higher boiling point of this compound (373°C vs. ~200–300°C for alkyl analogues) reflects its enhanced thermal stability, a critical factor in high-temperature polymerization processes .

Q & A

Q. What are the standard synthetic routes for s-Benzyl o-phenyl carbonodithioate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or propargylation reactions. For example, sodium salts of carbonodithioate derivatives (e.g., sodium O-(4-formylphenyl)carbonodithioate) can react with hydroxybenzaldehydes under controlled pH (7–9) and anhydrous conditions to form thioacetylenic ethers . Optimization requires monitoring reaction time, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants. Characterization via TLC or HPLC ensures purity, while FT-IR confirms the formation of dithiocarbamate bonds (C=S stretch at ~1050–1200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, as dithiocarbamates are prone to degradation into toxic byproducts like CS₂ or amines. Safety protocols mandate fume hood use, nitrile gloves, and lab coats. Immediate decontamination with ethanol or sodium bicarbonate is recommended for spills .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : Identify C=S (1050–1200 cm⁻¹) and S–C–N (650–750 cm⁻¹) stretches.

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and benzyl methylene groups (δ 4.5–5.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups).

Comparative analysis with computational models (e.g., AM1, PM3) helps validate spectral assignments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vibrational frequencies of s-Benzyl derivatives?

Discrepancies between experimental and calculated vibrational data (e.g., C=S bond stretches) arise from approximations in force fields or solvent effects. Hybrid methods like DFT (B3LYP/6-311++G**) with solvent correction (PCM model) improve accuracy. For example, a 10–20 cm⁻¹ deviation in C=S stretching frequencies can be mitigated by incorporating anharmonic corrections .

Q. What strategies minimize byproduct formation during the synthesis of this compound-based ligands?

Byproducts like disulfides or oxidized dithiocarbamates form under aerobic or high-temperature conditions. Strategies include:

Q. How does this compound behave in cross-coupling reactions, and what mechanistic insights exist?

The compound acts as a sulfur donor in metal-catalyzed reactions. For instance, in Pd-catalyzed C–S bond formation, the dithiocarbamate group transfers sulfur to aryl halides, forming biaryl thioethers. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) suggest a concerted oxidative addition pathway. In situ XAFS spectroscopy can track Pd–S intermediate formation .

Q. What advanced analytical methods detect degradation products of this compound during long-term storage?

Employ hyphenated techniques:

Q. How can this compound be utilized in coordination chemistry for ligand design?

The dithiocarbamate moiety chelates transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes. Ligand geometry (monodentate vs. bidentate) depends on steric hindrance from the o-phenyl group. Single-crystal XRD and EPR spectroscopy reveal coordination modes and redox activity. Applications include catalysis (e.g., Suzuki-Miyaura coupling) or magnetic materials .

Q. What in vitro models are suitable for assessing the toxicity of this compound derivatives?

- HepG2 cells : Evaluate hepatic toxicity via MTT assays and ROS quantification.

- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100.

- Zebrafish embryos : Assess developmental toxicity (LC₅₀, teratogenicity). Dose-response studies should account for metabolic activation (e.g., S9 liver fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.